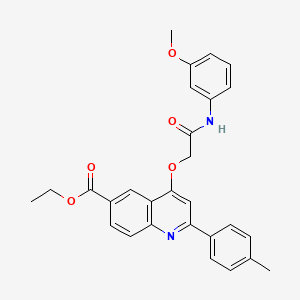

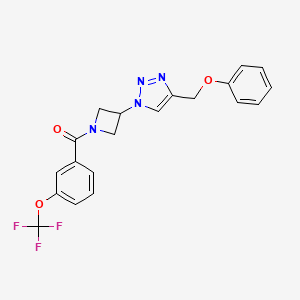

![molecular formula C19H18BrN3O4 B2454461 5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 897623-13-1](/img/structure/B2454461.png)

5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core . This process is accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum often shows peaks corresponding to NH and C=O groups . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of a pyrido[2,3-d]pyrimidin-5-one core . This can be achieved through a series of reactions including condensation, cyclization, elimination, and methylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point can be determined experimentally . The solubility in different solvents such as DMSO and water can also be determined .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

- Novel Synthesis Approaches: The research often explores novel synthetic routes for heterocyclic compounds, including one-pot reactions and catalyst-free methods, which are significant for developing more efficient and environmentally friendly synthetic strategies. For example, one study detailed a catalyst-free one-pot synthesis of diverse substituted pyrimidine derivatives under ambient conditions, highlighting the method's efficiency and eco-friendliness (Brahmachari & Nayek, 2017).

Antimicrobial and Anticancer Applications

- Biological Activities: Several studies focus on the biological activities of pyrimidine derivatives, including their antimicrobial and anticancer properties. For instance, pyrano[2,3-d]pyrimidine derivatives were synthesized and shown to exhibit good antimicrobial activity against various microbial strains, indicating their potential as antimicrobial agents (Abd El-Sattar et al., 2021). Additionally, certain derivatives have demonstrated significant cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on similar compounds could involve further exploration of their potential as therapeutic agents. For example, their potential as analgesic and anti-inflammatory agents could be further investigated . Additionally, the synthesis of new derivatives and the exploration of their biological activities could be areas of future research .

Propriétés

IUPAC Name |

8-(3-bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4/c1-2-3-7-23-16-15(17(24)22-19(23)26)13(10-5-4-6-11(20)8-10)14-12(21-16)9-27-18(14)25/h4-6,8,13,21H,2-3,7,9H2,1H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSGKBSMADCPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)Br)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

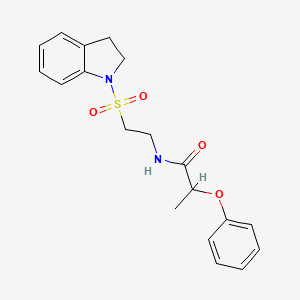

![3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2454380.png)

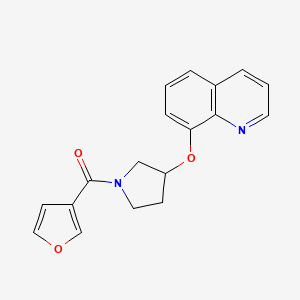

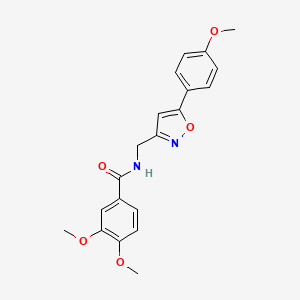

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2454381.png)

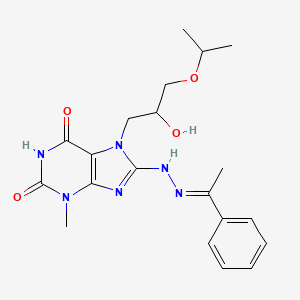

![1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2454383.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-fluorophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2454386.png)

![(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2454387.png)

![[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B2454389.png)

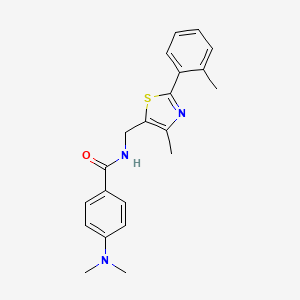

![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)